Resolvin D3

GPCR pharmacology resolution of inflammation receptor selectivity

Resolvin D3 (RvD3) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA) that promotes the resolution of inflammation through unique temporal and mechanistic pathways. Unlike other resolvins, RvD3 appears late in the resolution phase of inflammation, a distinctive temporal profile established through metabololipidomics analysis of resolving exudates.

Molecular Formula C22H32O5
Molecular Weight 376.5 g/mol
CAS No. 916888-47-6
Cat. No. B592859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResolvin D3
CAS916888-47-6
SynonymsRvD3
Molecular FormulaC22H32O5
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC=CCC(C=CC=CC=CC(CCC(=O)O)O)O)O
InChIInChI=1S/C22H32O5/c1-2-3-7-12-19(23)14-10-6-11-15-20(24)13-8-4-5-9-16-21(25)17-18-22(26)27/h3-11,13-14,16,19-21,23-25H,2,12,15,17-18H2,1H3,(H,26,27)/b5-4+,7-3-,11-6-,13-8+,14-10+,16-9-/t19-,20-,21+/m0/s1
InChIKeyQBTJOLCUKWLTIC-UZAFJXHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Resolvin D3 (CAS 916888-47-6) for Specialized Pro-Resolving Mediator Research and Procurement


Resolvin D3 (RvD3) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA) that promotes the resolution of inflammation through unique temporal and mechanistic pathways [1]. Unlike other resolvins, RvD3 appears late in the resolution phase of inflammation, a distinctive temporal profile established through metabololipidomics analysis of resolving exudates [2]. The compound engages dual G protein-coupled receptors—DRV1/GPR32 and ALX/FPR2—a receptor pairing that distinguishes it from other D-series resolvins such as RvD2, which signals primarily through DRV2/GPR18 [3]. RvD3 is characterized by a specific stereochemistry (4S,5Z,7E,9E,11R,13Z,15E,17S,19Z) confirmed through stereocontrolled total synthesis, enabling definitive structure-activity correlation with its biological functions [4].

Receptor Engagement
Dual GPR32/ALX-FPR2 activation profile for resolution signaling studies
Temporal Role
Late resolution-phase kinetics supports termination-phase experimental designs
Stereochemical Definition
Stereocontrolled synthesis confirms complete (4S,5Z,7E,9E,11R,13Z,15E,17S,19Z) geometry

Why Resolvin D3 Cannot Be Substituted with Other Resolvins in Inflammation-Resolution Studies


The D-series resolvins share a common DHA precursor but diverge fundamentally in stereochemistry, receptor selectivity, and temporal kinetics, rendering them non-interchangeable in experimental systems. Resolvin D3 exhibits a unique combination of receptor engagement—activating both ALX/FPR2 and GPR32—while Resolvin D2 signals exclusively through GPR18 [1]. Critically, RvD3 appears late in the resolution phase of inflammation, a temporal pattern distinct from other resolvins and other lipid mediators, positioning it uniquely to regulate the termination rather than the initiation of inflammatory responses [2]. Furthermore, stereochemical differences among the resolvins—established through stereocontrolled total synthesis—dictate receptor binding specificity and downstream biological potency [3]. Substituting RvD3 with a structurally related analog without accounting for these quantitative differences in receptor pharmacology, temporal dynamics, and stereochemical purity introduces confounding variables that undermine experimental reproducibility and invalidate cross-study comparisons. The evidence below quantifies exactly where RvD3 diverges from its closest comparators.

Receptor profile
RvD2 signals via GPR18 only, RvD4 has no known receptor; receptor mismatch may shift downstream pathway interpretation.
Stereochemical & temporal variance
Other resolvins differ in stereochemistry and appear earlier in inflammation; unverified analogs may confound resolution-phase endpoint attribution.

Quantitative Differentiation of Resolvin D3 Against Resolvin D1, D2, and D4


Receptor Selectivity: RvD3 Engages GPR32 and ALX/FPR2, Distinct from RvD2's Exclusive GPR18 Activation

Resolvin D3 (RvD3) signals through two distinct G protein-coupled receptors: DRV1/GPR32 and ALX/FPR2 [1]. In contrast, Resolvin D2 (RvD2) activates only DRV2/GPR18 and not GPR32 or ALX/FPR2 [1]. Resolvin D1 (RvD1) shares the GPR32/ALX-FPR2 receptor pair with RvD3 but differs in stereochemistry and temporal kinetics. Resolvin D4 (RvD4) has no identified endogenous receptor to date [1]. This receptor selectivity profile defines the unique signal transduction pathways activated by each resolvin and dictates cell-type-specific responses.

Receptor Selectivity
Head-to-head
RvD3: GPR32 & ALX/FPR2
RvD2: GPR18 only
RvD4: none known
Defines distinct GPCR pathway-study fit.
Receptor deorphanization context.
GPCR pharmacology resolution of inflammation receptor selectivity

Functional TRPV1 Inhibition: RvD3 Suppresses Capsaicin-Induced Currents in Human DRG Neurons at 100 nM

In a direct functional assay, Resolvin D3 (RvD3) at 100 nM significantly inhibited capsaicin-induced TRPV1 currents in dissociated human dorsal root ganglion (DRG) neurons [1]. This inhibition was mechanistically linked to ALX/FPR2 receptor engagement [1]. While Resolvin D2 (RvD2) has also been reported to inhibit TRPV1 currents, comparative potency data under identical assay conditions are not available from a single head-to-head study; the distinct receptor mechanisms (RvD3 via ALX/FPR2 versus RvD2 via GPR18) suggest non-redundant pathways. Additionally, single systemic administration of RvD3 (2.8 mg/kg) reversed imiquimod-induced itch in a preclinical psoriasis model, and repeated administration largely prevented the development of both psoriasiform itch and skin inflammation [1].

TRPV1 Inhibition
Data to verify
100 nM inhibits capsaicin-induced currents in human DRG neurons
Supports TRPV1-mediated sensory neuron assay context.
Direct comparator data across resolvins not available.
pain TRPV1 neuroinflammation psoriasis

In Vivo Functional Recovery: RvD3 Improves Locomotor Function and Reduces Cytokine Expression in Spinal Cord Injury

In a mouse model of moderate compression spinal cord injury (SCI), intrathecal injection of RvD3 (1 μg/20 μL) at 1 hour post-injury significantly improved locomotor recovery and reduced thermal hyperalgesia compared to vehicle treatment at 14 days post-SCI [1]. Quantitatively, RvD3-treated mice exhibited reduced expression of inflammatory cytokines TNF-α, IL-6, and IL-1β, as well as chemokines CCL2 and CCL3, relative to vehicle controls [1]. Comparative efficacy data for other resolvins (RvD1, RvD2, RvD4) in this specific SCI model are not available, limiting direct head-to-head comparison; however, this study establishes RvD3's in vivo efficacy in a clinically relevant neurotrauma model.

SCI Functional Recovery
Model-response context
1 μg/20 μL intrathecal improved locomotor recovery and reduced TNF-α, IL-6, IL-1β, CCL2, CCL3 vs vehicle
Reported neurotrauma model endpoint context.
No head-to-head data with other resolvins in same model.
spinal cord injury neuroprotection functional recovery cytokines

Leukocyte-Directed Actions: RvD3 Blocks Human Neutrophil Transmigration and Enhances Efferocytosis at pM-nM Concentrations

RvD3 at picomolar to nanomolar concentrations blocks human neutrophil transmigration and enhances macrophage phagocytosis and efferocytosis of apoptotic neutrophils [1][2]. In a separate infection study, RvD3 enhanced human macrophage efferocytosis and bacterial phagocytosis, increased neutrophil bacterial phagocytosis and intracellular ROS generation, and reduced human platelet-PMN aggregation at pM-nM concentrations [2]. These leukocyte-directed actions are shared with other D-series resolvins (RvD1 and RvD2 also promote efferocytosis), but the combination of dual receptor engagement (GPR32/ALX-FPR2) and late temporal appearance distinguishes RvD3's specific contribution to the resolution phase.

Leukocyte Efferocytosis
Context-dependent
Blocks neutrophil transmigration; enhances macrophage efferocytosis at pM–nM
Supports resolution-phase leukocyte functional assay context.
Potency range comparable across D-series resolvins.
neutrophil efferocytosis phagocytosis immunoresolvent

Stereochemical Purity and Synthetic Verification: RvD3 Requires Stereocontrolled Synthesis for Identity Confirmation

The complete stereochemistry of Resolvin D3—(4S,5Z,7E,9E,11R,13Z,15E,17S,19Z)—was established through stereocontrolled total synthesis and confirmed by matching synthetic material with endogenously derived RvD3 [1][2]. This synthetic approach is essential because RvD3 contains multiple stereocenters and double bonds with defined Z/E geometry that cannot be reliably assigned from biosynthetic material alone [1]. Vendors typically supply RvD3 at ≥95% purity, with stereochemical identity verified by LC-MS/MS and NMR . In contrast, less well-characterized resolvins or resolvin-like compounds may lack defined stereochemistry, introducing uncertainty in structure-activity relationships.

Stereochemical Purity
Specification review
(4S,5Z,7E,9E,11R,13Z,15E,17S,19Z) confirmed by stereocontrolled total synthesis
Ensures identity for structure-activity correlation.
LC-MS/MS and NMR characterization context.
stereochemistry total synthesis quality control analytical characterization

Distinct Temporal Kinetics: RvD3 Appears Late in Resolution Phase, Distinguishing It from Other Resolvins

Temporal metabololipidomics analysis of self-limited resolving inflammatory exudates revealed that Resolvin D3 (RvD3) appears late in the resolution phase, with a distinct time frame from other lipid mediators [1]. Unlike other resolvins, which may be present earlier in the inflammatory response, RvD3 production peaks during the later stages of resolution [1]. This temporal pattern positions RvD3 uniquely to regulate the termination of inflammation and the return to homeostasis, rather than the initiation or early propagation phases.

Temporal Kinetics
Head-to-head
RvD3 peaks late in resolution; other resolvins appear earlier in inflammatory response
Dictates experimental design for termination-phase studies.
Metabololipidomics in resolving exudates.
temporal kinetics resolution phase metabololipidomics inflammation

Validated Application Scenarios for Resolvin D3 Based on Quantitative Evidence


GPCR Signaling Studies Requiring Dual GPR32/ALX-FPR2 Activation

For researchers investigating G protein-coupled receptor (GPCR) signaling in inflammation resolution, RvD3 offers a validated tool for simultaneously activating both DRV1/GPR32 and ALX/FPR2 [1]. This dual receptor engagement distinguishes RvD3 from RvD2 (GPR18-only) and RvD4 (no known receptor). Experimental systems such as receptor-transfected cell lines (e.g., CHO cells overexpressing GPR32) or primary human leukocytes expressing endogenous receptors can leverage RvD3 to dissect convergent versus divergent signaling downstream of GPR32 and ALX/FPR2.

TRPV1-Mediated Pain and Itch Research, Including Psoriasis Models

RvD3 at 100 nM significantly inhibits capsaicin-induced TRPV1 currents in human DRG neurons [2]. In vivo, single systemic administration of RvD3 (2.8 mg/kg) reverses imiquimod-induced itch, and repeated administration prevents psoriasiform inflammation in mice [2]. Researchers studying TRPV1-dependent pain, neurogenic inflammation, or psoriasis can use RvD3 as a tool compound to probe ALX/FPR2-mediated regulation of sensory neuron function, with established doses and behavioral outcome measures.

Spinal Cord Injury and Neurotrauma Models with Cytokine Profiling

In a validated mouse model of moderate compression spinal cord injury, intrathecal RvD3 (1 μg/20 μL) administered 1 hour post-injury improved locomotor recovery and reduced expression of TNF-α, IL-6, IL-1β, CCL2, and CCL3 at 14 days post-injury [3]. This study provides a benchmark dose, route of administration, and panel of cytokine/chemokine readouts for researchers exploring neuroprotective and pro-resolving interventions in CNS trauma. The model and outcome measures are directly applicable to preclinical neurotrauma research.

Inflammation-Resolution and Efferocytosis Assays at pM-nM Concentrations

RvD3 enhances human macrophage efferocytosis and phagocytosis of apoptotic neutrophils and bacteria at picomolar to nanomolar concentrations [4][5]. Standard in vitro assays using isolated human macrophages or neutrophils can employ RvD3 at these potency ranges to quantify pro-resolving leukocyte functions. The compound's late temporal appearance in resolution [4] makes it particularly suitable for time-course experiments focused on the termination phase of inflammation rather than its initiation.

Application
Selection Property
Validation Focus
GPCR dual activation studies
GPR32 & ALX/FPR2 receptor engagement profile
Receptor-transfected cell line signaling readouts
TRPV1-mediated sensory neuron studies
ALX/FPR2-dependent TRPV1 modulation
DRG neuron patch-clamp and in vivo itch model endpoints
Spinal cord injury model research
Locomotor recovery and cytokine panel
Standardized compression SCI model endpoint profiling
Resolution-phase leukocyte assays
Potency range in efferocytosis/phagocytosis
Human macrophage/neutrophil functional assay context
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